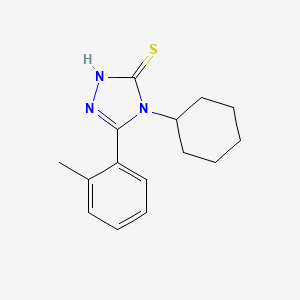

4-cyclohexyl-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

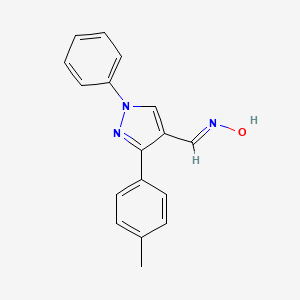

Triazole derivatives are a significant class of heterocyclic compounds featuring a five-membered ring containing two carbon atoms and three nitrogen atoms in the ring. These compounds exhibit a wide range of biological activities and have applications in medicinal chemistry, agriculture, and as materials in industrial applications. The introduction of different substituents on the triazole ring can significantly affect the compound's properties and applications.

Synthesis Analysis

Triazole derivatives are commonly synthesized through multistep reactions, involving the cyclization of thiosemicarbazides under basic conditions or the reaction with aldehydes or haloacids. For instance, a related triazole compound was synthesized by treating 4-amino-3-(1,2,4-triazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione with 2,3-dimethoxybenzaldehyde, indicating the versatility of synthetic routes for these compounds (Xu et al., 2006).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of triazole rings that can adopt various conformations and interactions based on substituents. X-ray crystallography and density functional theory (DFT) calculations are commonly used to analyze the structure, showing that these compounds can form dimers through hydrogen bonding or exhibit diverse supramolecular arrangements (Aouad et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 4-cyclohexyl-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and similar compounds involves the reaction of hydrazides with isothiocyanates to obtain thiosemicarbazide derivatives. These derivatives, upon further cyclization, yield various 1,2,4-triazole-3-thiones. Analytical and spectroscopic methods confirm the structures of these new products. This process exemplifies the compound's role in expanding the chemical diversity of 1,2,4-triazole derivatives (Wujec et al., 2013).

Antibacterial Activity

Research on derivatives of 1,2,4-triazole-3-thione, including compounds structurally related to 4-cyclohexyl-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, demonstrates significant in vitro antibacterial activity against a range of bacteria and fungi. This highlights the potential of these compounds in developing new antibacterial agents (Wujec et al., 2013).

Corrosion Inhibition

Another application of triazole-based compounds is in corrosion inhibition. For instance, compounds synthesized and characterized with triazole-thione structures have demonstrated superior inhibition efficiency against the corrosion of mild steel in corrosive environments. Adsorption data fitting to Langmuir isotherm models suggest these compounds' effectiveness in protecting metallic surfaces (Al-amiery et al., 2020).

Antitumor Activity

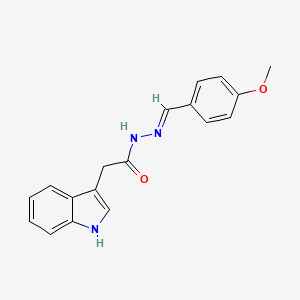

In the realm of pharmacology, certain 1,2,4-triazole-3-thiol derivatives bearing the hydrazone moiety have been synthesized and tested for their cytotoxicity against various cancer cell lines, including melanoma, breast, and pancreatic cancer. Some of these compounds showed promising cytotoxicity, particularly against melanoma cell lines, indicating their potential as antitumor agents (Šermukšnytė et al., 2022).

Crystal Structure Analysis

The crystal structure and physicochemical properties of triazole compounds have been extensively studied, providing insights into their molecular geometry, hydrogen bonding, and potential for forming stable crystal structures. These studies are fundamental in understanding the compound's behavior in various chemical and biological contexts (Mague et al., 2014).

Eigenschaften

IUPAC Name |

4-cyclohexyl-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3S/c1-11-7-5-6-10-13(11)14-16-17-15(19)18(14)12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNAWSRBDFQIOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NNC(=S)N2C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5521384.png)

![1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5521390.png)

![1-{2-[(4aS*,7aR*)-6,6-dioxido-4-(pyridin-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5521425.png)

![3,5-dimethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5521427.png)

![(1R*,2S*)-2-{[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}cyclopentanecarboxamide](/img/structure/B5521455.png)

![N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5521471.png)

![methyl 3-({[(4-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5521479.png)

![1-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5521485.png)

![4-bromo-N'-[(2-methoxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B5521497.png)